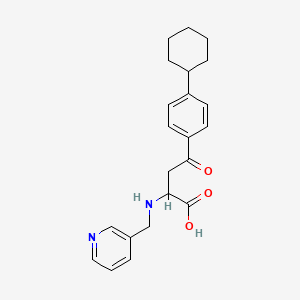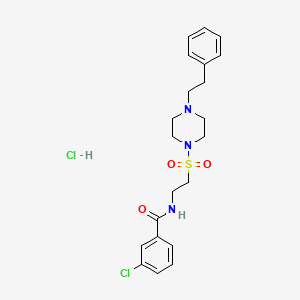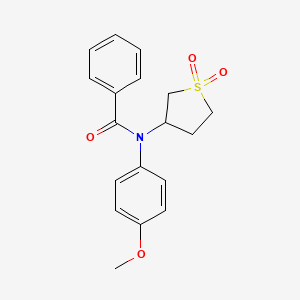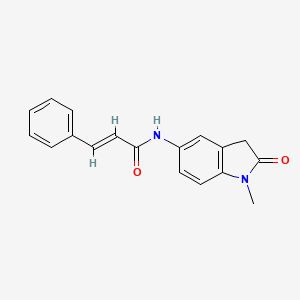
3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The 1,2,4-oxadiazole moiety is of significant interest in medicinal chemistry due to its resemblance to the bioisosteric properties of amide bonds and its potential applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazoles can be achieved through the cycloreversion of oxadiazabicyclo[3.2.0]heptenes. This process involves the 1,3-dipolar cycloaddition of nitrile oxides to 4-aryl-2-alkylthio-1-azetines, which upon heating in toluene undergo a [2+2]-cycloreversion to yield 5-alkylthio-3-aryl-1,2,4-oxadiazoles. In this context, the 1-azetine acts as a thiocyanate equivalent . Although the specific synthesis of 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring is known to confer certain electronic and structural properties that are beneficial in the design of bioactive molecules. The substitution of the oxadiazole ring with various functional groups, such as a cyclopropyl group or a dimethylbenzylazetidine moiety, can further modulate the chemical and biological properties of these compounds.
Chemical Reactions Analysis
1,2,4-Oxadiazoles can participate in various chemical reactions due to their reactive nature. The cycloreversion process mentioned earlier is one such reaction where the oxadiazole ring is formed. Additionally, the azide substituent in related compounds can be converted into a 1,2,3-triazole, indicating the potential for further chemical transformations that could be applied to the synthesis of 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate are not provided, the properties of 1,2,4-oxadiazoles in general can be inferred. These compounds are typically stable, with potential applications in materials science and pharmaceuticals due to their unique ring structure. The electronic properties of the oxadiazole ring make it a valuable component in the design of new molecules with desired biological activities.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research into compounds similar to 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate often focuses on their synthesis and evaluation for various biological activities. For instance, the synthesis of new 2,5-disubstituted-1,3,4-oxadiazoles has been explored for insect growth regulatory activity against specific larvae, showcasing their potential as insecticidal agents (Shi, Qian, Zhang, & Song, 2001). Similarly, other studies have aimed at synthesizing oxadiazole compounds to assess their antimicrobial, antifungal, and enzyme inhibition potentials, indicating a broad spectrum of biological activities that such compounds can possess (Virk, Iqbal, Aziz-ur-Rehman, Abbasi, Siddiqui, Rasool, Mehr-un-Nisa, Abid, Khalid, Zafar, & Javaid, 2023).
Anticancer and Antimicrobial Evaluations
Particular emphasis has been placed on evaluating the anticancer and antimicrobial potential of oxadiazole derivatives. For example, the lethal poisoning of cancer cells through respiratory chain inhibition combined with specific agents showcases the ability of certain oxadiazole compounds to enhance antineoplastic effects, presenting a novel approach to cancer therapy (Sica, Bravo-San Pedro, Izzo, Pol, Pierredon, Enot, Durand, Bossut, Chery, Souquere, Pierron, Vartholomaiou, Zamzami, Soussi, Sauvat, Mondragón, Kepp, Galluzzi, Martinou, Hess-Stumpp, Ziegelbauer, & Kroemer, 2019). Additionally, the synthesis and characterization of novel azetidinones and their evaluation for antimicrobial activity highlight the ongoing interest in leveraging these compounds for pharmaceutical applications (Prajapati & Thakur, 2014).
Propriétés
IUPAC Name |
3-cyclopropyl-5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C2H2O4/c1-11-3-4-12(2)14(7-11)8-20-9-15(10-20)17-18-16(19-21-17)13-5-6-13;3-1(4)2(5)6/h3-4,7,13,15H,5-6,8-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXOUMMFKAKVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)


![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)
![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)




![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)
